This compound falls under several chemical classifications:
The compound is identified by its CAS number 922081-99-0, which is used for regulatory and identification purposes in chemical databases .
The synthesis of 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide generally involves several steps that may include:
The molecular structure of 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide features:
The structure can be represented with its SMILES notation: CCOc1ccc(C(=O)Nc2ccc3c(c2)C(=O)N(CC)c2ccccc2O3)cc1OCC
, indicating the arrangement of atoms and bonds within the molecule .
Chemical reactions involving this compound may include:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced efficacy in therapeutic applications.
The physical and chemical properties of 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide include:
These properties are crucial for understanding solubility, stability, and formulation considerations in pharmaceutical applications .
3,4-Diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has potential applications in:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: